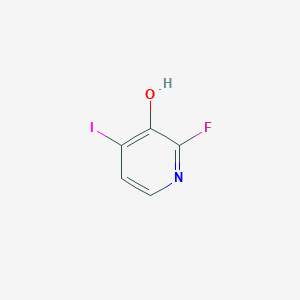2-Fluoro-4-iodopyridin-3-ol
CAS No.: 1227593-95-4
Cat. No.: VC11678793
Molecular Formula: C5H3FINO
Molecular Weight: 238.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227593-95-4 |
|---|---|
| Molecular Formula | C5H3FINO |
| Molecular Weight | 238.99 g/mol |
| IUPAC Name | 2-fluoro-4-iodopyridin-3-ol |
| Standard InChI | InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |
| Standard InChI Key | NGMFDIXEFFSVMJ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1I)O)F |
| Canonical SMILES | C1=CN=C(C(=C1I)O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₅H₃FINO, with a molecular weight of 255.99 g/mol. The pyridine ring’s substitution pattern creates a polarizable structure due to the electron-withdrawing effects of fluorine and iodine, while the hydroxyl group introduces hydrogen-bonding capability. This combination influences reactivity, solubility, and intermolecular interactions .
Key Physical Properties
While experimental data for 2-fluoro-4-iodopyridin-3-ol is scarce, analogs like 2-fluoro-4-iodopyridine (CAS 22282-70-8) offer benchmarks:
-
Melting Point: Estimated 120–140°C (higher than non-hydroxylated analogs due to hydrogen bonding) .
-
Boiling Point: ~250°C (decomposition likely before vaporization) .
-
LogP: ~1.8 (moderate lipophilicity, reduced by hydroxyl group compared to non-hydroxylated analogs) .
Table 1: Comparative Properties of Halogenated Pyridines
| Property | 2-Fluoro-4-iodopyridine | 2-Fluoro-4-iodopyridin-3-ol (Estimated) |
|---|---|---|
| Molecular Weight | 222.99 g/mol | 255.99 g/mol |
| Density | 2.0 g/cm³ | 2.1–2.3 g/cm³ |
| Melting Point | 57°C | 120–140°C |
| LogP | 1.77 | 1.2–1.5 |
Synthesis and Reaction Pathways
Direct Synthesis Strategies
-
Halogenation of Pyridinols:
-
Hydroxylation of Pre-halogenated Pyridines:
Case Study: CN103242173A Patent Insights
The preparation of 2-fluoro-3-iodoaniline (CN103242173A) illustrates key steps transferable to pyridinols:
-
Carboxylation: Use of CO₂ under basic conditions to introduce carboxylic acid groups .
-
Rearrangement: Curtius or Hofmann rearrangements to modify substituents .
-
Deprotection: Acidic removal of tert-butoxycarbonyl (BOC) groups .
For 2-fluoro-4-iodopyridin-3-ol, a hypothetical pathway might involve:
-
BOC Protection: Shielding the hydroxyl group during iodination.
-
Lithiation-Iodination: Using n-butyllithium and iodine at low temperatures .
Applications in Industry and Research
Pharmaceutical Development
Halogenated pyridinols are pivotal in drug discovery:
-
Kinase Inhibitors: The iodine atom facilitates radio-labeling for tracer studies, while fluorine enhances metabolic stability .
-
Antimicrobial Agents: Hydroxyl groups improve solubility, critical for bioavailability .
Material Science
-
Coordination Polymers: Iodine’s polarizability supports supramolecular assembly, useful in sensor materials .
-
Liquid Crystals: Fluorine’s electronegativity adjusts mesophase behavior .
Agricultural Chemistry
-
Herbicide Intermediates: Iodine’s leaving-group ability aids in derivatization for bioactive molecules .
Future Directions and Challenges
Synthetic Optimization
-
Catalytic C-H Activation: Direct functionalization to avoid multi-step sequences .
-
Flow Chemistry: Enhanced safety and yield for halogenation steps .
Expanding Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume